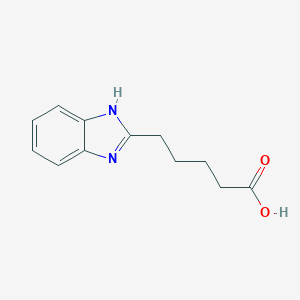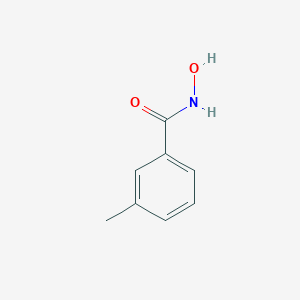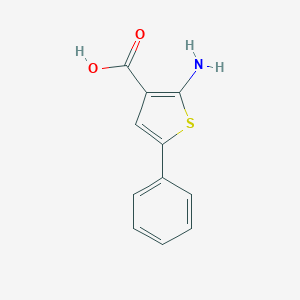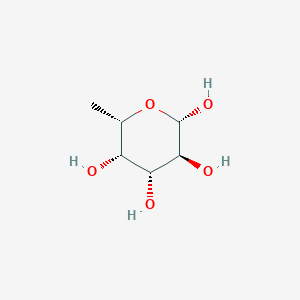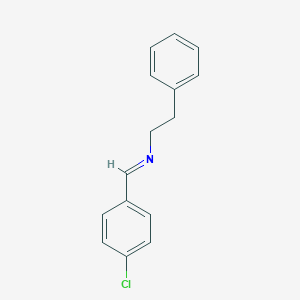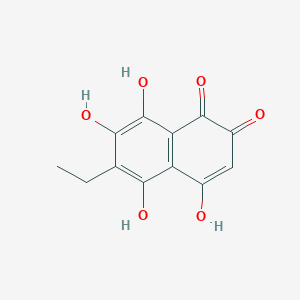
硫酸プラセオジム(III)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Praseodymium(III) sulfate has several scientific research applications:
Chemistry: It is used in studies involving rare earth elements and their compounds, particularly in understanding their chemical properties and reactions.
Biology and Medicine: While specific applications in biology and medicine are limited, its unique properties make it a subject of interest in various biochemical studies.
作用機序
Pr2(SO4)3Pr_2(SO_4)_3Pr2(SO4)3
. This compound is an odourless whitish-green crystalline substance . Here, we will discuss its mechanism of action, biochemical pathways, pharmacokinetics, and the influence of environmental factors on its action.Target of Action
Praseodymium(III) sulfate primarily targets hydrogenated Dowex 50WX8 resin . This resin is used for the recovery and separation of Pr(III), Dy(III), and Y(III) from aqueous nitrate solutions .
Mode of Action
The compound interacts with its target through a process of sorption . Sorption parameters include contact time, initial metal ion concentration, nitric acid concentration, and adsorbent dose . The equilibrium time has been set at about 15.0 min .
Biochemical Pathways
The sorption process involves the interaction of Praseodymium(III) sulfate with the resin, leading to the recovery and separation of Pr(III), Dy(III), and Y(III) from aqueous nitrate solutions . The desorption of Pr(III) from the loaded resin is achieved with 1.0 M citric acid at pH=3 .
Pharmacokinetics
The maximum sorption capacity was found to be 30.0 mg/g for Pr(III) . The sorption efficiency of metal ions under the investigated conditions decreased with increasing nitric acid concentration from 0.50 to 3.0 M . The desorption of Pr(III) from the loaded resin was achieved with 1.0 M citric acid at pH=3 and found to be 58.0% .
Result of Action
The result of the action of Praseodymium(III) sulfate is the successful recovery and separation of Pr(III), Dy(III), and Y(III) from aqueous nitrate solutions . This is achieved through the sorption process, which involves the interaction of the compound with the resin .
Action Environment
The action of Praseodymium(III) sulfate is influenced by environmental factors such as the concentration of nitric acid . The sorption efficiency of metal ions under the investigated conditions decreased with increasing nitric acid concentration from 0.50 to 3.0 M . The compound is stable under standard conditions , and its solubility decreases with temperature .
準備方法
Praseodymium(III) sulfate can be synthesized by dissolving praseodymium oxide (Pr₂O₃) in sulfuric acid (H₂SO₄). The reaction typically involves dissolving wet praseodymium oxide powder in sulfuric acid, followed by a series of evaporation and dissolution steps involving organic chemicals to optimize the process . Industrial production methods often involve similar processes but on a larger scale, ensuring the purity and consistency of the compound.
化学反応の分析
Praseodymium(III) sulfate undergoes various chemical reactions, including:
Oxidation and Reduction: It can participate in redox reactions, where it can be reduced to praseodymium(III) oxide or oxidized to higher oxidation states.
Substitution Reactions: It can undergo substitution reactions with other sulfates or chlorides, forming different praseodymium compounds.
Reagents and Conditions: Common reagents include sulfur dioxide (SO₂) and iodine (I₂). These hydrates can further react with iodine to yield sulfate in the solid phase and hydrogen iodide in the gas phase.
類似化合物との比較
Praseodymium(III) sulfate can be compared with other rare earth sulfates, such as:
Neodymium sulfate: Similar in structure but with neodymium instead of praseodymium.
Praseodymium carbonate: Another praseodymium compound but with carbonate ions instead of sulfate.
Praseodymium chloride: Contains chloride ions instead of sulfate, leading to different chemical properties and applications.
Praseodymium(III) sulfate is unique due to its specific interactions and reactions with sulfur dioxide and iodine, which are not commonly observed in other similar compounds.
特性
CAS番号 |
10277-44-8 |
|---|---|
分子式 |
H2O4PrS |
分子量 |
238.99 g/mol |
IUPAC名 |
praseodymium;sulfuric acid |
InChI |
InChI=1S/H2O4S.Pr/c1-5(2,3)4;/h(H2,1,2,3,4); |
InChIキー |
VTBQKDDFVBAAGD-UHFFFAOYSA-N |
SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Pr+3].[Pr+3] |
正規SMILES |
OS(=O)(=O)O.[Pr] |
| 10277-44-8 | |
ピクトグラム |
Irritant |
製品の起源 |
United States |
Q1: What is the significance of studying dipraseodymium trisulfate in water-tetrahydrofuran mixtures?
A1: Studying dipraseodymium trisulfate (Pr2(SO4)3) in water-tetrahydrofuran (THF) mixtures provides insights into the ionic and solvent structure around the praseodymium ion. [] This is important because it helps us understand how this rare earth salt behaves in different solvent environments. The research uses viscosity, surface tension, and density measurements to probe these interactions. [] These findings can be valuable for applications where controlling the solubility and reactivity of dipraseodymium trisulfate is crucial.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


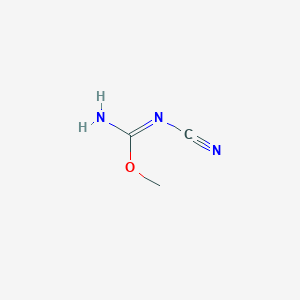
![1-(5,7-Dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)ethan-1-one](/img/structure/B79790.png)
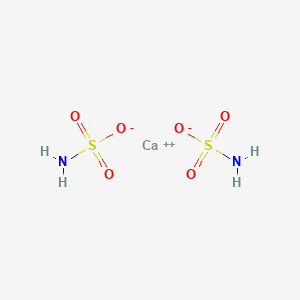
![[2-Oxo-2-(2-phenylhydrazinyl)ethyl]thiourea](/img/structure/B79795.png)
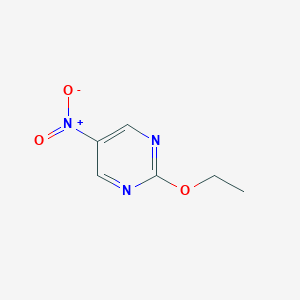
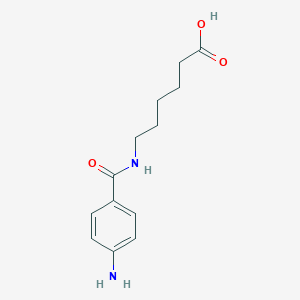
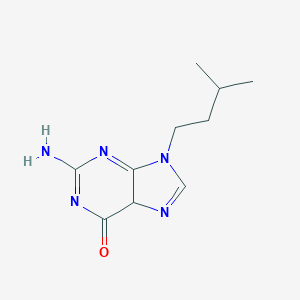
![[2-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-hydroxyethyl] N-propylcarbamate](/img/structure/B79809.png)
